molecular formula C11H10F3NO2 B6610052 methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate CAS No. 2866307-26-6

methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate

Cat. No.: B6610052
CAS No.: 2866307-26-6
M. Wt: 245.20 g/mol
InChI Key: SKKVIARQNOYCFF-UHFFFAOYSA-N
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Description

Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate is a chemical compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a pyridine-4-carboxylate ester with a cyclopropyl halide in the presence of a base, followed by trifluoromethylation using a reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The cyclopropyl ring can introduce strain into the molecule, making it more reactive in certain contexts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate
  • Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-5-carboxylate
  • Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-6-carboxylate

Uniqueness

Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate is unique due to the specific positioning of the trifluoromethyl and cyclopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKVIARQNOYCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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